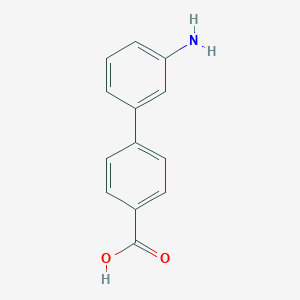

4-(3-Aminophenyl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

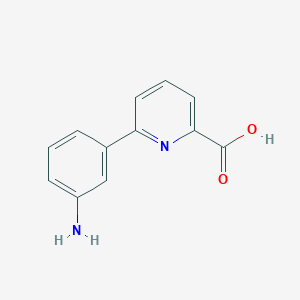

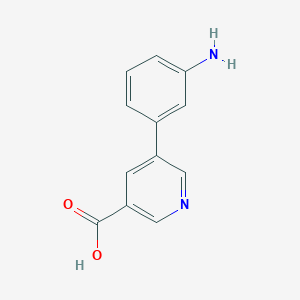

“4-(3-aminophenyl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is characterized by an amino group attached to the phenyl group .

Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

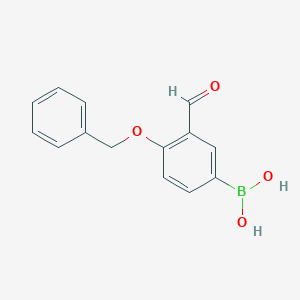

While specific chemical reactions involving “4-(3-aminophenyl)benzoic Acid” are not detailed in the retrieved sources, compounds with similar structures have been studied. For example, ortho-aminomethylphenylboronic acids have been used in receptors for carbohydrates and various other compounds containing vicinal diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-aminophenyl)benzoic Acid” include a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 213.078978594 g/mol .Wissenschaftliche Forschungsanwendungen

Therapeutische Anwendungen

Para-Aminobenzoesäure (PABA), die strukturell der 4-(3-Aminophenyl)benzoesäure ähnelt, ist aufgrund ihrer strukturellen Vielseitigkeit und der Fähigkeit, sowohl an der Amino- als auch an der Carboxylgruppe Substitutionen zu unterziehen, ein häufig verwendeter Baustein in Pharmazeutika . PABA-Verbindungen haben sich in zukünftigen klinischen Studien als potenzielle therapeutische Mittel erwiesen, da sie nachweislich Antikrebs-, Anti-Alzheimer-, antibakterielle, antivirale, antioxidative und entzündungshemmende Eigenschaften besitzen .

Antikrebsanwendungen

In-vitro-Studien haben gezeigt, dass bestimmte Verbindungen, die der this compound ähneln, wie z. B. 4-((Bis(4-hydroxyphenyl)methylen)amino)benzoesäure, eine signifikante Aktivität gegen Krebszellen aufweisen .

Anti-Alzheimer-Anwendungen

Bestimmte Verbindungen, die der this compound ähneln, haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen .

Antibakterielle Anwendungen

PABA-Verbindungen, die strukturell der this compound ähneln, haben antibakterielle Eigenschaften gezeigt .

Antivirale Anwendungen

Molekular-Docking-Studien haben gezeigt, dass 4-(3-Aminophenyl)benzonitril, eine Verbindung, die der this compound ähnelt, das Potenzial als Inhibitor der Influenza-Endonuklease hat .

Antioxidative Anwendungen

PABA-Verbindungen, die strukturell der this compound ähneln, haben antioxidative Eigenschaften gezeigt .

Entzündungshemmende Anwendungen

PABA-Verbindungen, die strukturell der this compound ähneln, haben entzündungshemmende Eigenschaften gezeigt .

Anwendungen in der chemischen Industrie

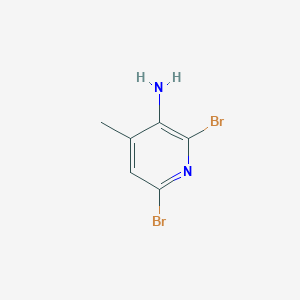

This compound und ähnliche Verbindungen werden in der chemischen Industrie als Ausgangsmaterialien verwendet, insbesondere bei der Synthese anderer Verbindungen .

Safety and Hazards

Wirkmechanismus

Target of Action

4-(3-Aminophenyl)benzoic Acid, also known as 3’-Amino-[1,1’-biphenyl]-4-carboxylic acid, is a compound that has been studied for its potential therapeutic applications

Mode of Action

It’s worth noting that the compound’s structure allows it to undergo various chemical reactions, which could potentially interact with its targets . More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

It’s known that para-aminobenzoic acid (paba), a structurally similar compound, is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for dna synthesis and replication

Result of Action

Compounds with similar structures have shown various biological activities, including anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties

Biochemische Analyse

Biochemical Properties

They are essential nutrients for many human pathogens and are used as substrates for the synthesis of folic acid in bacterial, yeast, and plant species .

Cellular Effects

Preliminary studies suggest that it may have potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-metastatic activities

Eigenschaften

IUPAC Name |

4-(3-aminophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVFHVHLCFFINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373339 |

Source

|

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124221-69-8 |

Source

|

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

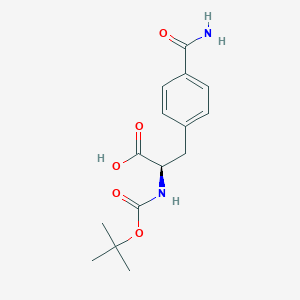

Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?

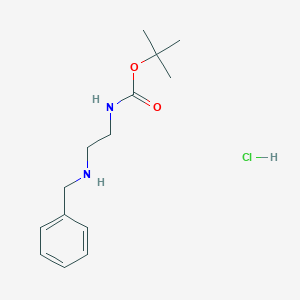

A1: The research highlights several advantages of employing derivatives of 4-(3-aminophenyl)benzoic acid, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:

- Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []

- Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []

- Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)